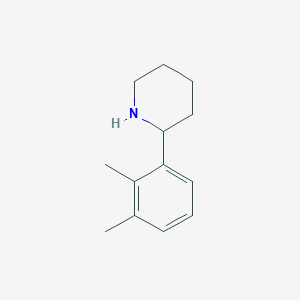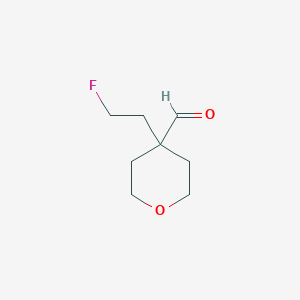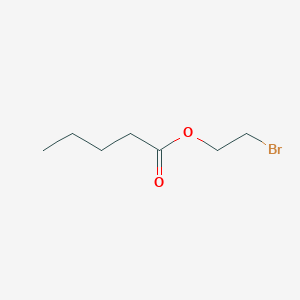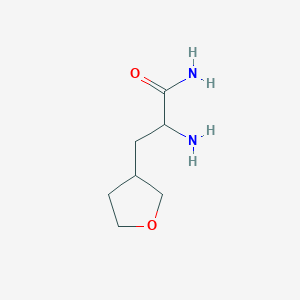![molecular formula C14H17NO4 B13313863 2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid](/img/structure/B13313863.png)
2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid is an organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a hex-4-enoic acid chain. The compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the hex-4-enoic acid chain. One common method involves the reaction of hex-4-enoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the hex-4-enoic acid chain to a single bond, forming hexanoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the benzyloxycarbonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, hexanoic acid derivatives, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The hex-4-enoic acid chain can undergo various transformations, leading to the formation of active metabolites that interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid: Similar structure but with a different position of the double bond.
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid: An enantiomer with similar reactivity but different stereochemistry.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid is unique due to its specific structural arrangement, which allows for selective reactions and transformations. The presence of the benzyloxycarbonyl group provides additional stability and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(E)-2-(phenylmethoxycarbonylamino)hex-4-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h2-8,12H,9-10H2,1H3,(H,15,18)(H,16,17)/b3-2+ |
InChI Key |
AVXNZTGEBZTFGH-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


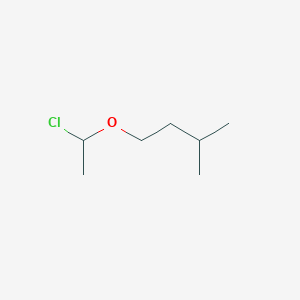

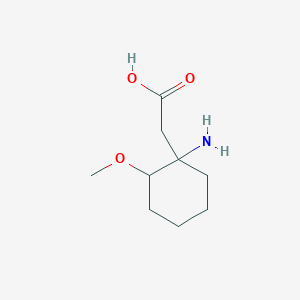
![8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13313800.png)
![Ethyl 1-aminospiro[4.4]nonane-1-carboxylate](/img/structure/B13313806.png)


![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine](/img/structure/B13313823.png)
